molecular formula C11H13NO2 B12524707 N-Methyl-2-(3-oxopropyl)benzamide CAS No. 663933-17-3

N-Methyl-2-(3-oxopropyl)benzamide

Cat. No.: B12524707
CAS No.: 663933-17-3
M. Wt: 191.23 g/mol
InChI Key: NOUKHFLMUXEREY-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-oxopropyl)benzamide is a chemical compound with the molecular formula C11H13NO2 It is a benzamide derivative, characterized by the presence of a methyl group attached to the nitrogen atom and a 3-oxopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-(3-oxopropyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves heating the reactants at high temperatures, often exceeding 180°C, to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-oxopropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-Methyl-2-(3-oxopropyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-2-(3-oxopropyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit quorum sensing in bacteria by interfering with the signaling pathways that regulate gene expression and biofilm formation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-Methyl-2-(3-oxopropyl)benzamide can be compared with other benzamide derivatives:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

663933-17-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-methyl-2-(3-oxopropyl)benzamide

InChI

InChI=1S/C11H13NO2/c1-12-11(14)10-7-3-2-5-9(10)6-4-8-13/h2-3,5,7-8H,4,6H2,1H3,(H,12,14)

InChI Key

NOUKHFLMUXEREY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1CCC=O

Origin of Product

United States

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